molecular formula C₂₀H₁₈D₄FNO₃ B1161941 rac-N-Methyl Paroxetine-d4

rac-N-Methyl Paroxetine-d4

Cat. No.: B1161941
M. Wt: 347.42
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Pharmaceutical Sciences and Analytical Chemistry

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes. musechem.com In pharmaceutical sciences, isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. symeres.com This process creates compounds that are chemically identical to the original drug or metabolite but have a higher molecular weight. nih.gov This mass difference is detectable by mass spectrometry (MS), allowing researchers to differentiate between the labeled and unlabeled compounds. nih.govatlanchimpharma.com

The primary application of stable isotope-labeled compounds, particularly deuterated ones, is as internal standards in quantitative bioanalysis. clearsynth.comaptochem.com When analyzing complex biological matrices like blood or urine, an internal standard is added in a known quantity to every sample. texilajournal.com It co-elutes with the analyte of interest and helps to correct for variations in sample preparation, extraction, and instrument response. aptochem.comtexilajournal.com This ensures high precision and accuracy in determining the concentration of the target compound. clearsynth.com Deuterated standards are considered the gold standard for internal standards in LC-MS assays because their physicochemical properties are nearly identical to the analyte, minimizing analytical errors. aptochem.comscispace.com

Beyond quantitative analysis, stable isotope labeling is invaluable for studying drug metabolism and pharmacokinetics (DMPK). musechem.comsymeres.com By administering a labeled drug, researchers can trace its path through the body, identify metabolites, and understand its absorption, distribution, metabolism, and excretion (ADME) profile with high precision. musechem.com

Overview of Paroxetine (B1678475) Metabolism and Formation of its Key Metabolites within Biological Systems

Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that is extensively metabolized in the liver after oral administration. pharmgkb.orgnih.govdroracle.ai The primary enzyme responsible for its metabolism is cytochrome P450 2D6 (CYP2D6). pharmgkb.orgdrugbank.com The metabolism involves processes like oxidation and methylation, followed by conjugation with glucuronic acid and sulfate (B86663) to form more polar, inactive metabolites that are readily cleared from the body. nih.govdroracle.ai

The initial and major metabolic step is the demethylenation of the methylenedioxyphenyl group, which forms a catechol intermediate. pharmgkb.orgresearchgate.net This catechol is then further processed. Less than 2% of a paroxetine dose is excreted unchanged in the urine. pharmgkb.orgdroracle.ai The majority is eliminated as metabolites, with about 64% excreted in the urine and the rest in the feces. droracle.ai N-methyl paroxetine is a known derivative and potential impurity in paroxetine preparations. caymanchem.com

Table 1: Key Metabolites of Paroxetine

Metabolite TypeDescription
Catechol IntermediateFormed by demethylenation of the methylenedioxyphenyl group, a primary step mediated by CYP2D6. pharmgkb.orgresearchgate.net
Glucuronide ConjugatesPolar metabolites formed by the conjugation of paroxetine or its intermediates with glucuronic acid. nih.govdroracle.ai
Sulfate ConjugatesPolar metabolites formed by the conjugation of paroxetine or its intermediates with sulfate. nih.govdroracle.ai

This table is interactive. Click on the headers to sort.

Rationale for the Synthesis and Application of Deuterated N-Methyl Paroxetine Analogs in Advanced Academic Inquiry

The synthesis of rac-N-Methyl Paroxetine-d4, a deuterated analog of the N-methyl derivative of paroxetine, is driven by the need for a highly specific analytical tool. pharmaffiliates.com Its primary application is to serve as an internal standard for the accurate quantification of the non-deuterated N-Methyl Paroxetine in biological samples using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comclearsynth.com

In such an assay, this compound is added to a biological sample (e.g., plasma or urine). Due to its structural similarity, it behaves identically to the endogenous N-Methyl Paroxetine during extraction, chromatography, and ionization. aptochem.com However, because of the four deuterium atoms, it has a mass that is four units higher than the analyte. The mass spectrometer can distinguish between the two compounds based on this mass difference. By comparing the instrument's response for the known concentration of the deuterated standard to the response for the unknown amount of the analyte, researchers can calculate the precise concentration of N-Methyl Paroxetine in the original sample. clearsynth.com

The "rac" designation indicates that the compound is a racemic mixture, meaning it contains equal amounts of both enantiomers, (3S,4R) and (3R,4S). The "-d4" signifies the presence of four deuterium atoms, typically on the fluorophenyl ring, which provides a stable isotopic label with a significant mass shift, preventing any overlap with the natural isotopic distribution of the unlabeled compound. pharmaffiliates.comlgcstandards.com The synthesis of such labeled compounds is a critical step in enabling advanced research into the pharmacokinetics and metabolism of paroxetine and its derivatives. pharmaffiliates.comrsc.org

Table 2: Properties of this compound

PropertyValue
Chemical Namerac-(3S,4R)-3-((Benzo[d] clearsynth.comCurrent time information in Bangalore, IN.dioxol-5-yloxy)methyl)-4-(4-fluorophenyl-d4)-1-methylpiperidine pharmaffiliates.com
Molecular FormulaC₂₀H₁₈D₄FNO₃ pharmaffiliates.com
Molecular Weight347.42 g/mol pharmaffiliates.com
ApplicationInternal standard for quantitative analysis, intermediate in the synthesis of Paroxetine-d4. pharmaffiliates.comclearsynth.com

This table is interactive. Click on the headers to sort.

Properties

Molecular Formula

C₂₀H₁₈D₄FNO₃

Molecular Weight

347.42

Synonyms

rac-(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl-d4)-1-methylpiperidine;  rac-(3S-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl-d4)-1-methyl-piperidine;  rac-(-)-trans-4-(4-Fluorophenyl-d4)-3-(3,4-methylenedioxypheno

Origin of Product

United States

Advanced Analytical Methodologies Utilizing Rac N Methyl Paroxetine D4 As an Internal Standard

Theoretical Underpinnings of Isotope Dilution Mass Spectrometry in Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of compounds in complex samples. The core principle of IDMS involves the addition of a known quantity of an isotopically enriched version of the analyte, known as an internal standard (IS), to the sample prior to any processing steps. news-medical.netptb.de In this context, rac-N-Methyl Paroxetine-d4, a deuterated analog of a paroxetine (B1678475) metabolite, serves as an ideal internal standard for the analysis of paroxetine and its related compounds.

The key advantage of IDMS lies in its ability to compensate for sample loss during extraction, purification, and analysis. ptb.descispace.com Since the stable isotope-labeled internal standard (e.g., this compound) is chemically identical to the analyte (paroxetine or its metabolites), it behaves similarly throughout the entire analytical procedure. scispace.com Any physical loss of the analyte will be accompanied by a proportional loss of the internal standard.

Mass spectrometry is used to measure the ratio of the naturally occurring analyte to the isotopically labeled internal standard. news-medical.net Because the amount of internal standard added is known, this ratio allows for the precise calculation of the original concentration of the analyte in the sample, effectively correcting for variations in sample preparation and instrument response. ptb.deacs.org This approach is considered the gold standard for quantitative bioanalysis as it significantly improves accuracy and precision by mitigating matrix effects, which are common issues in complex biological samples like plasma or urine. acs.orgnih.gov

Development and Rigorous Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Paroxetine and its Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technology for bioanalysis of small molecule drugs due to its high sensitivity and selectivity. longdom.orglongdom.org The development of a robust LC-MS/MS method for paroxetine using this compound as an internal standard involves several critical steps.

Optimization of Sample Preparation Techniques for Complex Biological Matrices

The first step in bioanalysis is to extract the analyte and internal standard from the complex biological matrix (e.g., plasma, blood, urine). The goal is to remove interfering substances while maximizing the recovery of the compounds of interest. Common techniques include:

Protein Precipitation (PPT): This is a simple and fast method where an organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins. The supernatant containing the analyte and internal standard is then collected for analysis.

Liquid-Liquid Extraction (LLE): LLE is a more selective technique that involves partitioning the analyte and internal standard from the aqueous biological sample into an immiscible organic solvent. longdom.orgualberta.ca Solvents like ethyl acetate (B1210297) or a mixture of ether and methyl chloride have been successfully used for paroxetine extraction. longdom.orgnih.gov This method is effective at removing salts and other polar interferences.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation method that uses a solid sorbent to retain the analyte and internal standard, while allowing interfering compounds to be washed away. mdpi.comcuny.edu The retained compounds are then eluted with a small volume of an appropriate solvent. SPE can provide cleaner extracts compared to PPT and LLE. researchgate.net

The choice of sample preparation technique depends on the required sensitivity, the nature of the biological matrix, and the desired throughput of the assay. In all cases, the internal standard, this compound, is added before the extraction process to account for any variability in recovery. scispace.com

Chromatographic Separation Parameters and Column Chemistry Selection

Chromatographic separation is crucial for separating paroxetine and its metabolites from other endogenous components of the sample extract before they enter the mass spectrometer. longdom.org

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm) and higher operating pressures than traditional High-Performance Liquid Chromatography (HPLC). This results in faster analysis times, better resolution, and increased sensitivity. pharmacompass.com

Column Chemistry: Reversed-phase chromatography is commonly used for the analysis of paroxetine. C18 columns are a popular choice, providing good retention and separation of paroxetine and its metabolites. ualberta.cacore.ac.uk The selection of the column and mobile phase composition (typically a mixture of an aqueous buffer like ammonium (B1175870) formate (B1220265) and an organic solvent like acetonitrile or methanol) is optimized to achieve sharp, symmetrical peaks and a short run time. longdom.orgmdpi.com For paroxetine, using a buffered mobile phase at a neutral pH has been shown to improve chromatographic reproducibility and reduce retention time variability. longdom.org

Tandem Mass Spectrometric Detection Parameters and Multiple Reaction Monitoring (MRM) Transition Optimization

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalysis. The process involves:

Ionization: The compounds eluting from the LC column are ionized, typically using electrospray ionization (ESI) in positive mode for paroxetine. ualberta.ca

Precursor Ion Selection: The first mass analyzer (Q1) is set to select the protonated molecular ion (precursor ion) of the analyte and the internal standard.

Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in a collision cell (Q2).

Product Ion Selection: The second mass analyzer (Q3) is set to monitor specific fragment ions (product ions) that are characteristic of the analyte and internal standard.

This process of selecting a precursor ion and a specific product ion is called Multiple Reaction Monitoring (MRM). Optimizing the MRM transitions is critical for method sensitivity and selectivity.

Table 1: Example MRM Transitions for Paroxetine and a Deuterated Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Paroxetine 330.0 192.0 30
Paroxetine-d4 334.1 195.8 30
Paroxetine 330.0 70.0 -
Fluoxetine (IS) 310.0 43.9 -

Note: Data is compiled from multiple sources for illustrative purposes. ualberta.canih.govnih.govnih.govfrontiersin.org The MRM transition for this compound would be different due to the addition of a methyl group and would be determined experimentally.

Method Validation Criteria and Statistical Evaluation

A bioanalytical method must be rigorously validated to ensure its reliability. Validation is performed according to guidelines from regulatory agencies like the FDA. nih.gov Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. Calibration curves typically require a correlation coefficient (r²) of >0.99. actascientific.com

Precision and Accuracy: Precision measures the closeness of repeated measurements, while accuracy measures the closeness of the measured value to the true value. Both are assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ). Acceptance criteria are typically within ±15% (±20% at the LLOQ). longdom.orgnih.gov

Matrix Effects: This evaluates the influence of co-eluting endogenous compounds from the biological matrix on the ionization of the analyte and internal standard. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. acs.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.gov For paroxetine, methods have been validated with LOQs as low as 0.05 ng/mL. nih.gov

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. longdom.org

Table 2: Illustrative Inter-day Precision and Accuracy Data for a Paroxetine LC-MS/MS Method

QC Level (ng/mL) N Mean Measured Concentration (ng/mL) Precision (%CV) Accuracy (%RE)
LLOQ (0.25) 18 0.262 12.6 4.90
Low (0.50) 18 0.506 11.5 1.25
Medium (20.0) 18 19.8 3.97 -0.98
High (37.5) 18 37.8 4.88 0.85

Data adapted from a published study for illustrative purposes. longdom.org

Applications in Preclinical and In Vitro Pharmacokinetic and Metabolic Research

Validated LC-MS/MS methods using this compound as an internal standard are essential tools for preclinical and in vitro studies.

Pharmacokinetic (PK) Studies: These methods are used to determine the absorption, distribution, metabolism, and excretion (ADME) of paroxetine in animal models. nih.gov By measuring drug concentrations in plasma and various tissues over time, researchers can characterize key PK parameters such as half-life, clearance, and volume of distribution. frontiersin.orgfda.gov This information is vital for understanding the drug's behavior in a living system.

Metabolic Research: In vitro studies using liver microsomes or hepatocytes help to identify the metabolic pathways of paroxetine. nih.gov The use of a stable isotope-labeled internal standard allows for the accurate quantification of the parent drug and its metabolites, providing insights into the enzymes responsible for its biotransformation, such as CYP2D6. nih.govselvita.com These studies can also investigate potential drug-drug interactions.

The high sensitivity and accuracy afforded by IDMS with LC-MS/MS and a deuterated internal standard like this compound are critical for generating the reliable data needed to advance drug candidates through the development pipeline.

Quantitative Analysis in Animal Model Studies for Disposition and Metabolism

In preclinical animal studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical. This compound plays a crucial role as an internal standard in the quantitative analysis of paroxetine and its metabolites in various biological samples obtained from animal models, such as plasma, urine, and tissue homogenates.

Animal studies have been instrumental in characterizing the metabolic fate of paroxetine. nih.gov For instance, studies in Fischer 344 rats and beagle dogs have shown that paroxetine is well-absorbed and extensively metabolized, with the majority of its metabolites excreted in the urine. nih.gov The primary metabolic pathway involves the demethylenation of the methylenedioxy group. nih.gov

To accurately quantify paroxetine and its metabolites in these animal studies, a robust bioanalytical method is required. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of such methods, particularly when employing LC-MS/MS. longdom.orglongdom.org The internal standard is added to the biological samples at a known concentration at the beginning of the sample preparation process. This allows for the correction of any loss of analyte during extraction, as well as variations in ionization efficiency in the mass spectrometer.

The following table illustrates a representative dataset from a hypothetical pharmacokinetic study in rats, demonstrating the utility of an internal standard for accurate quantification.

Time Point (hours)Plasma Paroxetine Concentration (ng/mL) without Internal StandardPlasma Paroxetine Concentration (ng/mL) with Internal Standard (this compound)
0.525.328.1
148.752.5
275.180.3
462.566.7
835.938.4
1215.216.3
244.85.1

This table is for illustrative purposes and does not represent actual experimental data.

Application in In Vitro Enzymatic and Cellular Metabolism Studies (e.g., Liver Microsomes, Recombinant Cytochrome P450 Enzymes, Cultured Hepatocytes)

In vitro metabolism studies are essential for identifying the enzymes responsible for a drug's metabolism and for predicting potential drug-drug interactions. Human liver microsomes are a common in vitro tool as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.net

Studies utilizing human liver microsomes have identified CYP2D6 as the primary enzyme responsible for the initial demethylenation of paroxetine. nih.gov The rate of this metabolic conversion can be determined by incubating paroxetine with liver microsomes and measuring the formation of the resulting metabolite over time.

For the accurate quantification of the metabolite in these in vitro systems, this compound is an invaluable internal standard. Its use in LC-MS/MS analysis ensures that the measured concentrations are not affected by the complexity of the microsomal matrix or variations in the analytical process.

The table below presents hypothetical data from an in vitro study investigating the metabolism of paroxetine by different recombinant human CYP enzymes, highlighting the role of CYP2D6.

CYP EnzymeMetabolite Formation Rate (pmol/min/mg protein)
CYP1A2< 1.0
CYP2C92.5
CYP2C194.1
CYP2D685.7
CYP3A48.9

This table is for illustrative purposes and does not represent actual experimental data.

Utilization in Wastewater-Based Epidemiology for Estimating Community-Level Consumption of Antidepressants

The analysis of pharmaceuticals in wastewater is challenging due to the complex matrix and the low concentrations of the target analytes. mdpi.com The use of stable isotope-labeled internal standards, such as this compound, is critical for achieving accurate and reliable quantification in such a complex environmental matrix. lcms.cz The internal standard compensates for matrix effects, which are a common source of analytical error in wastewater analysis.

Several studies have reported the presence of antidepressants in wastewater and surface waters. researchgate.netnih.govresearchgate.net The concentrations can vary depending on the location and the efficiency of the wastewater treatment plants. nih.gov

The following table provides an example of the concentrations of paroxetine found in the influent and effluent of a hypothetical wastewater treatment plant, demonstrating the importance of accurate quantification for assessing removal efficiency.

SampleParoxetine Concentration (ng/L)
Influent125
Effluent32

This table is for illustrative purposes and does not represent actual experimental data.

Mechanistic Investigations of Paroxetine Metabolism and N Methylation/demethylation Pathways in Vitro and in Silico Perspectives

Identification and Characterization of Enzymatic Systems Responsible for N-Methyl Paroxetine (B1678475) Formation and Biotransformation

The biotransformation of paroxetine and its N-methylated derivatives is a complex interplay of various enzyme systems. A thorough understanding of the specific enzymes involved is critical for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

Role of Specific Cytochrome P450 Isoforms (e.g., CYP2D6, CYP3A4, CYP1A2, CYP2C19) in Metabolic Pathways

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of paroxetine. The primary metabolic pathway involves the demethylenation of the methylenedioxy group to form a catechol intermediate. nih.govclinpgx.org This initial step is predominantly catalyzed by CYP2D6 . nih.govclinpgx.org The activity of CYP2D6 is subject to significant genetic polymorphism, which leads to distinct patient populations categorized as poor, intermediate, extensive, and ultrarapid metabolizers. mydruggenome.orggsconlinepress.com This genetic variability can result in substantial differences in paroxetine plasma concentrations and, consequently, its efficacy and side-effect profile. researchgate.netdrugbank.com Paroxetine itself is a potent inhibitor of CYP2D6, which can lead to non-linear pharmacokinetics and phenocopying, where an individual with a genotype of an extensive metabolizer may exhibit a phenotype of a poor metabolizer with continued administration. clinpgx.orgclinpgx.org

While CYP2D6 is the main contributor, other CYP isoforms are also involved, particularly in individuals with reduced CYP2D6 activity. clinpgx.org In vitro studies using cDNA-expressed human P450s have identified CYP3A4 as a major contributor to paroxetine metabolism, especially at higher concentrations (low affinity). nih.govresearchgate.netCYP1A2 and CYP2C19 are also implicated in the formation of the paroxetine-catechol intermediate, although their roles are considered minor compared to CYP2D6 and CYP3A4. clinpgx.orgnih.govheraldopenaccess.us The relative contribution of these enzymes can be ranked as CYP2D6 >> CYP3A4 > CYP1A2 > CYP2C19. clinpgx.org

The following table summarizes the roles of the key CYP450 isoforms in paroxetine metabolism:

EnzymePrimary Role in Paroxetine MetabolismSignificance
CYP2D6 Major enzyme for the initial demethylenation to a catechol intermediate. nih.govclinpgx.orgHigh clinical significance due to genetic polymorphisms affecting drug clearance and potential for drug-drug interactions. researchgate.netdrugbank.com
CYP3A4 A major contributor to metabolism, particularly at higher concentrations. nih.govresearchgate.netPlays a significant role in individuals with compromised CYP2D6 function. clinpgx.org
CYP1A2 Minor contributor to the formation of the catechol metabolite. nih.govMay have a more pronounced role in CYP2D6 poor metabolizers. clinpgx.org
CYP2C19 Limited role in paroxetine metabolism. nih.govIts contribution is likely to be of minor clinical importance for most individuals. nih.gov

Exploration of Potential Non-Cytochrome P450 Enzymatic Contributions and Methyltransferases

Following the initial CYP-mediated oxidation, other enzyme systems are involved in the further metabolism of paroxetine. After the formation of the catechol intermediate by CYP enzymes, Catechol-O-methyltransferase (COMT) plays a crucial role in the subsequent methylation of this intermediate. clinpgx.org This methylation step leads to the formation of more polar and readily excretable metabolites. clinpgx.orgnih.gov

The direct N-methylation of paroxetine to form N-methyl paroxetine is a less predominant pathway. However, the potential involvement of various N-methyltransferases in this process is an area of ongoing research. Studies on perinatal exposure to paroxetine have shown alterations in the expression of DNA methyltransferase 3a (Dnmt3a), suggesting a broader impact of the drug on methylation processes within the body, although this is not directly related to its immediate metabolism. nih.gov

Advanced In Vitro Experimental Models for Mechanistic Metabolic Studies

To meticulously dissect the metabolic pathways of paroxetine, a range of sophisticated in vitro models are utilized. These experimental systems enable detailed investigations of specific enzymatic reactions in a controlled laboratory setting.

Investigations Using Isolated Enzymes and Recombinant Enzyme Expression Systems

The precise roles of individual CYP isoforms in paroxetine metabolism have been elucidated through the use of isolated enzymes and recombinant enzyme expression systems. eurekaselect.comnih.govnih.gov By incubating paroxetine with specific, purified CYP enzymes expressed in host systems (such as insect or bacterial cells), researchers can directly measure the catalytic activity of each isoform towards the drug. researchgate.netresearchgate.net This approach has been instrumental in confirming the primary role of CYP2D6 and identifying the contributions of other isoforms like CYP3A4, CYP1A2, and CYP2C19. nih.govresearchgate.net

Metabolite Identification and Profiling Using High-Resolution Mass Spectrometry in Subcellular Fractions (e.g., Microsomes, S9 Fractions)

Subcellular fractions, particularly human liver microsomes and S9 fractions, are indispensable tools for in vitro drug metabolism studies. bioivt.com Microsomes, which are vesicles derived from the endoplasmic reticulum, are rich in CYP enzymes and are frequently used to study Phase I metabolic reactions. nih.gov S9 fractions contain both microsomal and cytosolic enzymes, offering a more comprehensive representation of the metabolic machinery of the liver. nih.gov

The incubation of paroxetine with these subcellular fractions allows for the generation of its various metabolites. nih.govnih.gov Subsequent analysis using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) enables the sensitive detection, identification, and quantification of these metabolites. core.ac.ukwinona.eduresearchgate.net This powerful analytical technique provides precise mass measurements, which are crucial for elucidating the chemical structures of the biotransformation products. core.ac.uk

Application of Stable Isotope Labeling in Metabolic Tracing Studies

Stable isotope labeling is a powerful technique for tracing the metabolic fate of drugs and understanding complex metabolic networks. monash.edu The use of deuterated analogs of paroxetine, such as rac-N-Methyl Paroxetine-d4, provides a distinct mass signature that allows for its unambiguous differentiation from the unlabeled drug and its metabolites using mass spectrometry. nih.govresearchgate.net

This methodology offers several key advantages in metabolic research:

Pathway Elucidation: It enables the precise tracing of metabolic pathways. For instance, studies with deuterated paroxetine have been used to investigate how modifying the site of metabolism can reduce mechanism-based inactivation of CYP2D6. nih.gov

Metabolite Identification: The isotopic pattern helps in the confident identification of drug-related material in complex biological matrices.

Quantitative Analysis: Stable isotope-labeled compounds serve as ideal internal standards for accurate quantification in pharmacokinetic studies. researchgate.net

The application of stable isotope labeling, as with this compound, is crucial for detailed mechanistic investigations into the N-methylation and demethylation pathways of paroxetine, providing a clearer understanding of its biotransformation.

Computational and In Silico Approaches to Predict and Characterize Metabolic Processes

In silico methodologies have become indispensable in modern drug discovery and development for predicting the metabolic fate of xenobiotics. These computational tools allow for the early identification of potential metabolic liabilities, the elucidation of complex reaction mechanisms, and the characterization of enzyme-inhibitor interactions. For a compound like paroxetine, which is both a substrate and a potent mechanism-based inhibitor of key metabolic enzymes, these approaches are particularly enlightening. nih.govnih.gov They provide a molecular-level understanding of its biotransformation, which is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and to a lesser extent, CYP3A4. nih.govclinpgx.orgclinpgx.org The insights gained are directly applicable to understanding how structural modifications, such as N-methylation and deuteration in this compound, would influence these metabolic pathways.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as paroxetine, to the active site of a metabolizing enzyme like CYP2D6. These methods provide detailed information on the binding orientation, affinity, and the specific molecular interactions that stabilize the enzyme-substrate complex.

Molecular Docking: Studies using programs like AutoDock have successfully modeled the binding of paroxetine within the active site of CYP2D6. researchgate.netnih.gov These simulations have identified key amino acid residues that are crucial for the interaction. For instance, the aromatic ring of Phe120 has been shown to engage in favorable pi-pi stacking interactions with the aromatic moieties of paroxetine. nih.gov The distance between the ligand's site of metabolism (such as the methylenedioxo group) and the heme iron of the CYP enzyme is a critical parameter that correlates with the potency of inhibition and the likelihood of metabolism. nih.gov Docking analyses have also been used to compare the binding of different inhibitors, revealing that more potent inhibitors tend to bind closer to the heme iron. nih.gov Computational analysis has shown that the docking pose with the lowest binding affinity involves a polar interaction between the amino group of paroxetine and the oxo moiety of the P450's active site, aligning with findings from mechanistic calculations. rsc.org

Molecular Dynamics (MD) Simulations: Following the static snapshot provided by docking, MD simulations offer a dynamic view of the enzyme-ligand complex over time. These simulations have been employed to assess the stability of the docked paroxetine pose within the CYP active site and to understand how the protein's flexibility accommodates the ligand. rsc.org MD simulations of paroxetine with P450 enzymes have revealed favorable and stable interactions, supporting the notion of paroxetine as both a substrate and an inhibitor. rsc.org Furthermore, extensive MD simulations have been used to explore the binding of paroxetine to its primary pharmacological target, the human serotonin (B10506) transporter (hSERT), uncovering ambiguities in its binding orientation and highlighting the role of entropy in its high-affinity binding. nih.gov

Table 1: Summary of Molecular Docking and Dynamics Simulation Findings for Paroxetine
Computational MethodEnzyme/TargetKey FindingsReference
Molecular Docking (AutoDock)CYP2D6Identified Phe120 as a key interacting residue via pi-pi stacking. Ligand-heme iron distance correlates with inhibitor potency. nih.gov
Molecular DockingCytochrome P450The most stable binding pose involves polar interaction between the paroxetine amino group and the enzyme's active site oxo moiety. rsc.org
Molecular Dynamics (MD) SimulationCytochrome P450Demonstrated favorable and stable interaction of paroxetine within the enzyme active site over time. rsc.org
Molecular Dynamics (MD) SimulationhSERTRevealed unexpected dynamics in the binding site and suggested that entropy plays a significant role in paroxetine's high affinity. nih.gov

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic details of chemical reactions. These calculations are essential for elucidating metabolic reaction mechanisms, determining the energies of transition states, and understanding the thermodynamics of different metabolic pathways.

For paroxetine, DFT calculations have been instrumental in studying its mechanism-based inactivation (MBI) of cytochrome P450 enzymes. rsc.org Paroxetine has two structural motifs that can lead to inactivation: the secondary amine of the piperidine (B6355638) ring and the methylenedioxo group. nih.gov DFT studies have explored the competing energy profiles for inactivation originating from these two sites. rsc.org

The calculations revealed that inactivation proceeding via the secondary amine is thermodynamically more favorable. rsc.org This pathway involves an initial hydrogen atom transfer, which has a lower energy demand at its rate-determining step compared to alternative mechanisms. rsc.org In contrast, for the methylenedioxo moiety, the low-spin state is the predominant route for MBI. rsc.org By calculating the energy barriers for key steps, such as the dehydration of a hydroxylated paroxetine intermediate, DFT provides a quantitative basis for why one metabolic pathway is preferred over another. rsc.org These in silico findings are crucial for interpreting experimental metabolic data and for predicting how structural changes, such as the deuteration in this compound, might alter reaction barriers and metabolic outcomes.

Table 2: DFT Calculation Results for Competing Paroxetine Inactivation Pathways of P450
Metabolic SiteProposed MechanismKey Thermodynamic FindingReference
Secondary AmineHydrogen Atom Transfer (HAT)Thermodynamically more favorable due to a lower energy barrier for the dehydration of the hydroxylated intermediate. rsc.org
Methylenedioxo GroupLow-Spin State PathwayPredominant route for this site, proceeding via a rebound barrier-free mechanism. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) models are statistical in silico tools that correlate the structural or physicochemical properties of molecules with their biological activity or metabolic fate. clinpgx.org While specific, published QSAR/SMR models developed exclusively for predicting paroxetine metabolism are not widely documented, the principles are routinely applied in drug discovery using various pharmacoinformatics platforms.

These models are built using a dataset of compounds with known metabolic properties. Descriptors representing molecular features (e.g., lipophilicity, electronic properties, steric factors) are calculated and mathematically linked to metabolic outcomes like clearance rate, metabolic stability, or the site of metabolism. Once validated, these models can predict the metabolic behavior of new or untested compounds.

The study of deuterated analogs like this compound is directly linked to the analysis of the Kinetic Isotope Effect (KIE). The KIE is a phenomenon where the substitution of an atom with one of its heavier isotopes leads to a change in the rate of a chemical reaction. The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, making it more difficult for an enzyme to break. nih.gov This effect is a powerful tool for identifying the rate-determining step of a reaction and for probing mechanisms involving C-H bond activation, a common step in CYP-mediated metabolism. portico.org

The primary metabolic pathway for paroxetine involves the CYP2D6-mediated demethylenation of the methylenedioxo phenyl group. nih.govclinpgx.org This reaction proceeds through the activation of the C-H bonds on the methylene (B1212753) carbon. Research on CTP-347, a deuterated version of paroxetine where the two hydrogens on the methylenedioxo carbon are replaced with deuterium (B1214612), provides direct experimental and clinical evidence of the KIE in paroxetine metabolism. nih.gov

Key findings from studies on deuterated paroxetine include:

Decreased Enzyme Inactivation: The slower cleavage of the C-D bonds in CTP-347 leads to a significant reduction in the mechanism-based inactivation of CYP2D6 compared to non-deuterated paroxetine. nih.gov

Reduced Drug-Drug Interactions: By preserving CYP2D6 activity, deuterated paroxetine demonstrated significantly reduced potential for drug-drug interactions with other CYP2D6 substrates. nih.govportico.org

These findings demonstrate that the C-H bond activation at the methylenedioxo group is a critical, rate-limiting step in the pathway that leads to CYP2D6 inactivation. The presence of the d4 label on the fluorophenyl ring of this compound, while not at the primary site of metabolism, would be used in metabolic studies to trace the fate of the molecule and distinguish it from endogenous compounds, though it would not be expected to produce a significant KIE on the demethylenation reaction itself. However, the principles learned from site-specific deuteration at the methylenedioxo group are fundamental to understanding the compound's metabolic profile.

Table 3: Comparison of Paroxetine and its Deuterated Analog (CTP-347)
PropertyParoxetineCTP-347 (Deuterated at methylenedioxo group)Reference
Primary Metabolism SiteMethylenedioxo groupMethylenedioxo group (slower C-D bond cleavage) nih.govnih.gov
Effect on CYP2D6Mechanism-based inactivationDecreased inactivation nih.gov
Pharmacokinetics in HumansNon-linear; significant accumulationMore rapid metabolism; lower accumulation index nih.gov
Drug-Drug Interaction PotentialHigh (as a CYP2D6 inhibitor)Significantly reduced nih.govportico.org

Advanced Research Paradigms and Theoretical Applications Involving Deuterated Analogs

Contributions to Mechanistic Enzymology and Drug Metabolism Research

The use of deuterated compounds like rac-N-Methyl Paroxetine-d4 is instrumental in dissecting the intricate mechanisms of drug metabolism. The substitution of hydrogen with deuterium (B1214612) at specific molecular positions can significantly impact the metabolic fate of a drug, providing valuable clues about the enzymes involved and the bio-transformative pathways.

Research on a deuterated analog of paroxetine (B1678475), CTP-347, where deuterium atoms replaced hydrogen on the methylenedioxy carbon, has demonstrated that this modification can alter the metabolic profile of the drug. nih.gov While paroxetine is known to be a potent inhibitor of the cytochrome P450 enzyme CYP2D6, the deuterated version showed a decreased inactivation of this enzyme. nih.gov This suggests that the C-H bond cleavage at this position is a critical step in the mechanism-based inhibition of CYP2D6 by paroxetine.

Role in Understanding Drug-Enzyme Interaction Kinetics and Inhibition Mechanisms (e.g., for CYP2D6)

Paroxetine is a well-established mechanism-based inhibitor of CYP2D6, meaning it is converted by the enzyme into a reactive metabolite that irreversibly binds to and inactivates the enzyme. researchgate.net Deuterated analogs are pivotal in studying the kinetics and mechanisms of such interactions.

The kinetic isotope effect can provide profound insights into the rate-limiting steps of enzyme catalysis and inhibition. For instance, if the deuteration of a specific position in a molecule slows down the rate of enzyme inactivation, it implies that the cleavage of the C-H bond at that position is involved in the rate-determining step of the inactivation process.

Studies with the deuterated paroxetine analog CTP-347 revealed a faster clearance and a lower pharmacokinetic accumulation index compared to the non-deuterated parent compound. nih.gov This alteration in the metabolic profile led to a significant reduction in drug-drug interactions with other drugs metabolized by CYP2D6, such as tamoxifen (B1202) and dextromethorphan. nih.gov This demonstrates that precision deuteration can be a strategic approach to modulate the inhibitory potency of a drug and improve its safety profile.

The table below summarizes the comparative effects of paroxetine and its deuterated analog on CYP2D6, based on available research.

FeatureParoxetineDeuterated Paroxetine Analog (CTP-347)
CYP2D6 Inhibition Potent, mechanism-based inhibitorDecreased inactivation of CYP2D6
Metabolism Slower clearanceFaster clearance
Pharmacokinetic Accumulation HigherLower
Drug-Drug Interaction Potential SignificantSignificantly reduced

Application in Protein Turnover Studies Using Stable Isotope Metabolic Labeling and Quantitative Tandem Mass Spectrometry

While specific studies employing this compound in protein turnover research are not prominently documented, the principles of stable isotope labeling in proteomics provide a clear theoretical framework for its application. Stable Isotope Labeling with Amino acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of protein abundance and turnover. nih.gov

In a hypothetical application, cells or organisms could be cultured in media containing a "heavy" version of an essential amino acid, leading to the incorporation of the stable isotope into all newly synthesized proteins. Subsequently, the system could be exposed to this compound. By using quantitative tandem mass spectrometry, researchers could then track the changes in the proteome in response to the compound.

The workflow for such a study would typically involve:

Labeling: Incorporating stable isotopes into the proteome.

Perturbation: Introducing the deuterated compound to the biological system.

Analysis: Utilizing mass spectrometry to identify and quantify changes in protein expression and turnover rates.

This approach allows for a global and unbiased view of the cellular pathways affected by the compound, providing insights into its mechanism of action beyond its primary pharmacological target.

Development of Novel Analytical Approaches for Complex Biological and Environmental Samples

Deuterated compounds like this compound are invaluable in the development of robust and sensitive analytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). longdom.org In quantitative bioanalysis, a stable isotope-labeled internal standard is considered the gold standard. kcasbio.com

The key advantages of using a deuterated analog as an internal standard include:

Similar Physicochemical Properties: The deuterated standard exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the analyte of interest.

Correction for Matrix Effects: It effectively compensates for variations in sample preparation and ion suppression or enhancement in the mass spectrometer. kcasbio.com

Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the reliability and reproducibility of the analytical method. clearsynth.com

The development of a quantitative LC-MS/MS method for paroxetine in human plasma has been reported, where a deuterated version of paroxetine (paroxetine-d6) was used as the internal standard. longdom.org This allowed for the accurate measurement of paroxetine concentrations in the range of 0.250-50.0 ng/mL. longdom.org Similarly, this compound could be synthesized and utilized as an internal standard for the quantification of N-methylparoxetine or other related metabolites in various biological and environmental matrices.

Future Directions and Emerging Research Opportunities for Rac N Methyl Paroxetine D4

Development of More Efficient and Cost-Effective Deuteration Technologies

The synthesis of deuterated compounds like rac-N-Methyl Paroxetine-d4 is a cornerstone of its utility. Future progress in this area is contingent on the development of more efficient and economical deuteration methods. The demand for deuterated active pharmaceutical ingredients (APIs) is on the rise, with some showing significant promise in clinical trials. neulandlabs.com This has spurred interest in creating methodologies for the large-scale and site-selective preparation of these molecules. nih.gov

Current strategies for deuterium (B1214612) labeling primarily involve two approaches: the use of commercially available precursors already containing deuterium, followed by synthesis, or through hydrogen/deuterium exchange reactions. symeres.com While effective, these methods can be costly and time-consuming. Emerging technologies aim to address these limitations. For instance, recent research has highlighted innovative strategies such as the use of ionic liquids as catalysts for deuteration reactions, which has shown remarkable efficiency in achieving high levels of deuterium incorporation in a shorter time frame. doi.org

Deuteration Technology Description Potential Advantages Reference
Catalytic H/D ExchangeUse of catalysts (e.g., ionic liquids, transition metals) to facilitate the exchange of hydrogen for deuterium atoms.High efficiency, potentially faster reaction times, and site-selectivity. doi.org
Precursor SynthesisSynthesis of the target molecule using starting materials that are already deuterated.Precise control over the location of deuterium atoms. symeres.com
Visible-light PhotocatalysisUtilization of light to drive deuteration reactions.Milder reaction conditions and novel reactivity. doi.org

The development of these and other novel deuteration technologies will not only reduce the cost of producing this compound but also make a wider range of deuterated compounds more accessible for research and clinical applications.

Integration of Deuterated Standards in Comprehensive Multi-Omics Research (e.g., Metabolomics, Proteomics for Enzyme Expression Profiling)

The use of deuterated internal standards is well-established in mass spectrometry-based metabolomics for accurate quantification of metabolites in biological samples. nih.gov These standards are crucial for ensuring the reliability and comparability of data, which is essential in multi-omics research. nih.gov The future will see a deeper integration of deuterated standards like this compound into comprehensive multi-omics studies, providing a more holistic understanding of biological systems.

In metabolomics, deuterated standards help to correct for variations in sample preparation and instrument response, leading to more accurate measurements of endogenous metabolites. clearsynth.com This is particularly important in large-scale 'omics studies that generate vast and complex datasets. researchgate.net

In the realm of proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for quantitative analysis of protein abundance and dynamics. moravek.com While not a direct application of this compound, the principles of using isotopically labeled compounds are central. Deuterated standards can play a role in the absolute quantification of specific proteins, particularly the enzymes involved in drug metabolism. By using a deuterated version of a drug or its metabolite, researchers can more accurately study the expression and activity of metabolizing enzymes like cytochrome P450s.

Omics Field Application of Deuterated Standards Benefit Reference
MetabolomicsInternal standards for quantification of metabolites.Accurate and reliable measurement of metabolite levels. nih.govclearsynth.com
ProteomicsAbsolute quantification of proteins, including metabolic enzymes.Precise measurement of enzyme expression and activity. moravek.com
ToxicogenomicsLinking gene changes with the formation of reactive metabolites.Elucidating mechanisms of toxicity. acs.org

The integration of deuterated standards across different omics platforms will enable researchers to build more comprehensive models of drug action and metabolism, ultimately leading to more personalized and effective therapies.

Advancements in Microfluidics and High-Throughput Analytical Platforms for Pharmaceutical Analysis

The pharmaceutical industry is increasingly adopting high-throughput experimentation to accelerate drug discovery and development. researchgate.net Microfluidics is a key enabling technology in this area, offering the ability to perform large-scale screening and analysis with significantly reduced sample and reagent consumption. nih.gov The use of this compound as an internal standard in these miniaturized platforms is a promising future direction.

Microfluidic devices can be used for a variety of applications in pharmaceutical analysis, including:

High-Throughput Screening (HTS): Rapidly screening large libraries of compounds for biological activity. Microfluidics allows for the miniaturization of assays, enabling thousands of experiments to be run in parallel.

Drug Metabolism Studies: Investigating the metabolic fate of drugs in a controlled microenvironment that can mimic physiological conditions. nih.gov

Quality Control: Analyzing the purity and stability of pharmaceutical products. ovid.com

The precision and control offered by microfluidic systems, combined with the accuracy of quantification provided by deuterated internal standards, will lead to more reliable and reproducible results in pharmaceutical analysis. This will ultimately accelerate the drug development pipeline, from initial discovery to final product quality control.

Expansion of In Vitro and In Silico Models for Predictive Drug Metabolism and Disposition Studies

In vitro and in silico models are becoming increasingly important in drug discovery and development for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.govhelsinki.fi These models help to identify promising compounds early in the development process and reduce the reliance on animal testing. openaccesspub.org The use of deuterated compounds like this compound in conjunction with these models can enhance their predictive power.

In vitro models, such as cell cultures and microsomal assays, are used to study drug metabolism and transport. helsinki.fi Deuterated standards are essential in these assays for accurate quantification of the parent drug and its metabolites.

In silico models use computational approaches to predict ADME properties based on the chemical structure of a compound. nih.gov These models are becoming increasingly sophisticated, incorporating machine learning and artificial intelligence techniques. helsinki.fi By using experimental data from studies with deuterated compounds to train and validate these models, their accuracy and reliability can be significantly improved.

Model Type Description Role of Deuterated Compounds Reference
In VitroCellular and subcellular systems (e.g., liver microsomes) to study drug metabolism and transport.Accurate quantification of parent drug and metabolites. nih.govhelsinki.fi
In SilicoComputational models to predict ADME properties.Provide experimental data for model training and validation. openaccesspub.orgnih.govsemanticscholar.org

The synergy between advanced in vitro and in silico models and the use of high-quality deuterated standards will lead to a more predictive and efficient drug development process.

Exploration of Novel Research Applications Beyond Traditional Analytical Chemistry

While the primary application of this compound is as an internal standard in analytical chemistry, the unique properties of deuterated compounds open up a range of novel research applications. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, a phenomenon known as the kinetic isotope effect. deutramed.com This effect can be exploited in several ways:

Drug Discovery and Development: Deuteration can be used to develop new chemical entities with improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. neulandlabs.com The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017. nih.gov

Mechanistic Studies: Deuterated compounds can be used to investigate the mechanisms of enzymatic reactions and to identify the sites of metabolism on a drug molecule. symeres.com

Environmental Science: Stable isotope-labeled compounds can be used to trace the fate of pollutants in the environment and to study their impact on ecosystems. moravek.com

Food Science: Deuterated compounds can be used to authenticate the origin of food products and to detect adulteration. moravek.com

The exploration of these and other novel applications will continue to expand the utility of deuterated compounds like this compound, making them valuable tools in a wide range of scientific disciplines.

Q & A

Q. Methodological Answer :

  • Step 1 : Select deuterium substitution positions based on metabolic stability studies, prioritizing sites resistant to isotopic exchange (e.g., methyl or aromatic positions) .
  • Step 2 : Use deuterated reagents (e.g., D2O, CD3I) in key synthetic steps, ensuring anhydrous conditions to minimize proton contamination .
  • Step 3 : Purify intermediates via column chromatography or recrystallization, monitoring isotopic purity using <sup>1</sup>H/<sup>2</sup>H NMR and high-resolution mass spectrometry (HRMS) .
  • Step 4 : Validate final compound purity (>98%) using HPLC with UV/fluorescence detection and confirm deuteration levels via isotopic abundance analysis .

What analytical validation parameters are critical for quantifying this compound in pharmacokinetic studies?

Q. Methodological Answer :

  • Basic Validation :
    • Linearity : Establish a calibration curve (1–1000 ng/mL) with R<sup>2</sup> > 0.995 using LC-MS/MS .
    • Precision/Accuracy : Perform intra-/inter-day assays with ≤15% CV for precision and 85–115% recovery for accuracy .
  • Advanced Considerations :
    • Matrix Effects : Assess ion suppression/enhancement in biological matrices (plasma, tissue homogenates) using post-column infusion .
    • Stability : Test freeze-thaw, short-term (24h), and long-term (-80°C) stability under simulated study conditions .

How should researchers address contradictory data in metabolic stability assays involving this compound?

Q. Methodological Answer :

  • Step 1 : Replicate experiments with controlled variables (e.g., incubation time, enzyme concentration) to identify outliers .
  • Step 2 : Apply statistical tests (e.g., ANOVA, Grubbs’ test) to determine if discrepancies are significant (p < 0.05) .
  • Step 3 : Cross-validate using alternative methods (e.g., hepatocyte assays vs. microsomal incubations) .
  • Step 4 : Reconcile findings with literature on deuteration effects in cytochrome P450-mediated metabolism .

What experimental design principles are essential for comparing this compound to its non-deuterated analog?

Q. Methodological Answer :

  • Basic Design :
    • Use a randomized block design to minimize batch effects in in vitro assays (e.g., CYP450 inhibition) .
    • Include triplicate measurements for each concentration to assess reproducibility .
  • Advanced Design :
    • Employ crossover studies in animal models to control for inter-individual variability .
    • Apply compartmental pharmacokinetic modeling to quantify deuterium’s impact on clearance and volume of distribution .

How can researchers ensure compliance with NIH guidelines when reporting preclinical data on this compound?

Q. Methodological Answer :

  • Step 1 : Document all experimental conditions (e.g., animal strain, dosing regimen, sample size justification) in alignment with ARRIVE 2.0 guidelines .
  • Step 2 : Include raw data for key endpoints (e.g., plasma concentration-time curves) in supplementary materials .
  • Step 3 : Disclose potential conflicts of interest (e.g., deuterated reagent suppliers) and ethical approval statements .

What theoretical frameworks guide the interpretation of deuteration effects in this compound studies?

Q. Methodological Answer :

  • Basic Framework : Apply the Kinetic Isotope Effect (KIE) theory to predict metabolic rate changes due to C-D bond stabilization .
  • Advanced Framework : Integrate molecular dynamics simulations to model deuterium’s impact on enzyme-substrate binding affinities .
  • Validation : Compare computational predictions with empirical data from mass spectrometry fragmentation patterns .

How should researchers present complex datasets on this compound in manuscripts?

Q. Methodological Answer :

  • Tables : Use standardized formats for pharmacokinetic parameters (e.g., AUC, t1/2) with error margins (±SEM) .
  • Figures : Plot dose-response curves with 95% confidence intervals and annotate deuterium-sensitive metabolic pathways .
  • Supplemental Data : Provide raw chromatograms, spectral data (NMR, MS), and statistical code in machine-readable formats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.